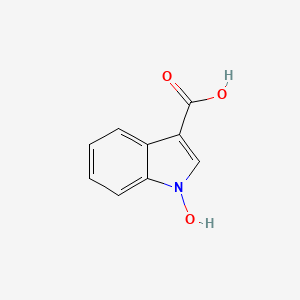

1-Hydroxy-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)7-5-10(13)8-4-2-1-3-6(7)8/h1-5,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNWKKEIABGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499628 | |

| Record name | 1-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18377-48-5 | |

| Record name | 1-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hydroxy 1h Indole 3 Carboxylic Acid and Its Chemical Precursors

Classical Approaches to Indole (B1671886) Carboxylic Acid Synthesis

Traditional methods for constructing the indole nucleus, such as the Fischer and Larock syntheses, have been foundational in organic chemistry. While not originally designed for N-hydroxyindoles, these methods can be adapted to produce indole-3-carboxylic acid, which could theoretically undergo subsequent N-hydroxylation. Another classical method, the Vilsmeier-Haack reaction, provides a direct route to a key precursor.

Fischer Indole Synthesis Protocols and Adaptations for N-Hydroxylation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.orgbyjus.comjk-sci.com

To synthesize indole-3-carboxylic acid derivatives via this method, a keto-acid or its ester, such as pyruvic acid or an ethyl pyruvate, is reacted with phenylhydrazine. alfa-chemistry.com The resulting phenylhydrazone of the pyruvate, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like H₂SO₄), cyclizes to form indole-2-carboxylic acid. wikipedia.orgalfa-chemistry.com While this classically yields the 2-carboxy isomer, modifications in substrates and conditions can direct substitution patterns.

Direct synthesis of N-hydroxyindoles via the Fischer method is not a standard transformation. An adaptation would likely involve a multi-step process: first, the synthesis of the indole-3-carboxylic acid core, followed by a separate N-hydroxylation step.

Table 1: Key Steps in Fischer Indole Synthesis

| Step | Description |

| 1. Hydrazone Formation | Reaction of an arylhydrazine with a carbonyl compound (e.g., an α-keto acid) to form an arylhydrazone. |

| 2. Tautomerization | The hydrazone tautomerizes to its corresponding ene-hydrazine form. |

| 3. orgsyn.orgorgsyn.org-Sigmatropic Rearrangement | Under acidic catalysis, the ene-hydrazine undergoes a concerted rearrangement, breaking the N-N bond and forming a C-C bond. |

| 4. Cyclization & Aromatization | The intermediate di-imine cyclizes and eliminates a molecule of ammonia, leading to the formation of the stable aromatic indole ring. wikipedia.org |

Larock Indole Synthesis and Palladium-Catalyzed Cyclization

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method, developed by Richard C. Larock, is known for its versatility, high regioselectivity, and tolerance of a wide range of functional groups. wikipedia.orgub.edu The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and often includes additives like lithium chloride or triphenylphosphine. wikipedia.orgsynarchive.com

The general mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the 2,3-disubstituted indole and regenerate the Pd(0) catalyst. wikipedia.orgub.edu For the synthesis of indole-3-carboxylic acid derivatives, an alkyne bearing a carboxylate group or a protected equivalent is required. The regioselectivity of the Larock synthesis typically places the bulkier substituent of the alkyne at the C-2 position of the indole. ub.edunih.gov However, by employing directing groups, such as a silyl group on the alkyne, this regioselectivity can be controlled to favor 3-substituted indoles. nih.gov

Recent advancements have focused on developing one-pot strategies for synthesizing multisubstituted indole-3-carboxylic acids using palladium catalysis, demonstrating the robustness of this approach for creating complex indole structures. acs.org

Vilsmeier-Haack Reaction and Subsequent Oxidation Pathways

A highly efficient and common route to indole-3-carboxylic acid proceeds via its aldehyde precursor, indole-3-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic heterocycles like indole. ijpcbs.comekb.eg The reaction introduces a formyl group (-CHO) predominantly at the C-3 position of the indole ring. researchgate.net

The process involves treating indole with the Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comorgsyn.org The electrophilic Vilsmeier reagent attacks the nucleophilic C-3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes indole-3-carbaldehyde in high yield. ekb.egresearchgate.net This method is noted for its simplicity and the high purity of the product obtained. ekb.eg

Once indole-3-carbaldehyde is synthesized, it can be readily oxidized to 1H-indole-3-carboxylic acid. researchgate.netwikipedia.org This oxidation is a straightforward conversion and can be achieved using a variety of standard oxidizing agents.

Table 2: Common Oxidizing Agents for Indole-3-carbaldehyde

| Oxidizing Agent | Conditions |

| Potassium permanganate (KMnO₄) | Basic aqueous solution |

| Silver(I) oxide (Ag₂O) | Aqueous ammonia (Tollens' reagent) |

| Jones reagent (CrO₃/H₂SO₄) | Acetone |

| Sodium chlorite (NaClO₂) | In the presence of a scavenger |

Targeted Synthesis of N-Hydroxyindole Systems

More direct routes to 1-hydroxy-1H-indole-3-carboxylic acid involve the formation of the N-hydroxyindole core as a key step. These methods are specifically designed to introduce the N-hydroxy functionality during the ring construction or onto a pre-existing indole structure.

Cycloaddition Reactions of Nitrosoaromatics with Alkynes

A direct and elegant method for the synthesis of N-hydroxyindoles is the thermal cycloaddition reaction between a nitrosoaromatic compound and an alkyne. nih.gov This reaction is a type of 1,3-dipolar cycloaddition that yields the N-hydroxyindole skeleton directly. nih.gov

The mechanism is proposed to be a stepwise diradical cycloaddition. nih.gov The reaction is initiated by the formation of an N-C bond between the nitrosoarene and the alkyne, followed by rapid C-C bond formation to create a bicyclic intermediate, which then tautomerizes to the stable N-hydroxyindole product. nih.gov

To obtain the target molecule, this compound, or its ester, the reaction would utilize a nitrosobenzene and an alkyne bearing a carboxyl or ester group, such as propiolic acid or ethyl propiolate. Research has shown that the reaction between o-carbomethoxy-nitrosobenzene and phenylacetylene successfully yields 3-carbomethoxy-N-hydroxyindole, a direct precursor to the desired acid. nih.gov The reaction rates are influenced by the electronic nature of the substituents on both the nitrosoarene and the alkyne. nih.gov

Strategies for N-Hydroxylation in Indole Chemistry

Beyond cycloaddition, several other strategies have been developed for the synthesis of N-hydroxyindoles. These methods often involve the reductive cyclization of suitably substituted nitroaromatic precursors.

One notable method is the lead-promoted intramolecular reductive cyclization of ortho-nitrobenzyl ketones or aldehydes. nih.govacs.org This reaction, conducted under transfer hydrogenation conditions, provides N-hydroxyindoles in high yields and purity through an operationally simple procedure. nih.gov This strategy was successfully applied in a two-step synthesis of 1-methoxyindole-3-carboxaldehyde, a derivative of the N-hydroxyindole family. nih.gov

Another approach involves the reductive cyclization of 3,3-diaryl acrylates using reagents like tin(II) chloride (SnCl₂) in DMF to yield N-hydroxyindoles. openmedicinalchemistryjournal.com Furthermore, enzymatic N-hydroxylation has been observed in biochemical systems, such as the cytochrome P-450-mediated N-hydroxylation of certain indole derivatives, indicating that biocatalytic routes could also be a potential avenue for synthesis. nih.gov These diverse strategies highlight the various synthetic tools available for accessing the N-hydroxyindole scaffold.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of indole derivatives is crucial for developing environmentally responsible chemical processes. unibo.it This section highlights key green methodologies that have been applied to the synthesis of the indole core, which are foundational for the synthesis of this compound.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the context of indole synthesis, microwave irradiation has been successfully employed in various classical methods, including the Fischer, Madelung, and Bischler indole syntheses. nih.govorganic-chemistry.org These techniques offer a significant advantage by reducing energy consumption and often allowing for solvent-free conditions, which minimizes waste generation. cdnsciencepub.comunito.it

For instance, a solvent-free approach for the synthesis of indole derivatives has been demonstrated using a sulfonic-acid-functionalized ionic liquid as a catalyst at room temperature, affording products in good-to-high yields. cdnsciencepub.com This method highlights the dual benefit of eliminating volatile organic solvents and utilizing a reusable catalyst.

Utilization of Ionic Liquids and Water as Green Solvents

The choice of solvent plays a critical role in the environmental impact of a chemical process. Ionic liquids (ILs) and water are considered green alternatives to traditional volatile organic compounds (VOCs).

Ionic Liquids:

Ionic liquids are salts with low melting points that can act as both solvents and catalysts in organic reactions. researchgate.nettandfonline.com Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive for green synthesis. researchgate.net In the context of the Fischer indole synthesis, various Brønsted acidic ionic liquids have been developed and successfully used. researchgate.nettandfonline.comrsc.org These ILs can be designed to be task-specific, enhancing their catalytic activity and selectivity. cdnsciencepub.comrsc.org For example, novel SO3H-functionalized ionic liquids have been shown to be effective catalysts for the one-pot Fischer indole synthesis in water, demonstrating the synergy of combining two green solvents. rsc.org A key advantage of using ILs is their potential for reuse over multiple reaction cycles without significant loss of activity. cdnsciencepub.comtandfonline.com

| Ionic Liquid Catalyst | Reaction | Solvent | Key Advantage |

| [bmim][HSO4] | Fischer Indole Synthesis | Neat | Reusable, stable Brønsted acid catalyst. tandfonline.comrsc.org |

| [TMGHPS][TFA] | Fischer Indole Synthesis | Neat | Biodegradable, regenerable, and provides high yields. tandfonline.com |

| Sulfonic-acid-functionalized IL | Michael addition of indoles | Solvent-free | Reusable for up to ten consecutive runs. cdnsciencepub.com |

| [(HSO3-p)2im][HSO4] | Fischer Indole Synthesis | Water | High catalytic activity in an aqueous medium. rsc.org |

Water:

Catalytic Approaches and Reaction Efficiency Enhancement

Catalysis is a cornerstone of green chemistry, as it allows for the use of small amounts of a substance to accelerate a reaction, often with high selectivity, thereby reducing waste and energy consumption. rsc.org In indole synthesis, both Brønsted and Lewis acids are commonly employed as catalysts. researchgate.netrsc.org

The development of novel catalytic systems is an ongoing area of research. For instance, SO3H-functionalized ionic liquids have been designed to act as efficient and reusable Brønsted acid catalysts for the Fischer indole synthesis in water. rsc.org The acidity of these ionic liquids can be tuned to optimize their catalytic activity. rsc.org Furthermore, cobalt-based catalytic systems have been developed for the direct C-H alkylation of indoles using carboxylic acids, offering a novel and atom-economical approach to indole functionalization. nih.govresearchgate.net The efficiency of these catalytic reactions is often enhanced by microwave irradiation, which can significantly reduce reaction times. nih.gov

| Catalyst Type | Reaction | Key Features |

| Brønsted Acidic Ionic Liquids | Fischer Indole Synthesis | Reusable, tunable acidity, can be used in water. researchgate.nettandfonline.comrsc.org |

| SO3H-functionalized Ionic Liquids | Fischer Indole Synthesis | High catalytic activity in water. rsc.org |

| Cobalt(acac)3/Triphos/Al(OTf)3 | C-H Alkylation of Indoles | Uses carboxylic acids as alkylating agents. nih.govresearchgate.net |

Chemo- and Regioselective Synthesis of the Indole Core and its Functionalization

Achieving chemo- and regioselectivity is a significant challenge in the synthesis and functionalization of the indole nucleus, including 1-hydroxyindoles. researchgate.net The indole ring possesses multiple reactive sites, and controlling the position of substitution is crucial for obtaining the desired product.

The Fischer indole synthesis, a cornerstone of indole chemistry, can be guided to produce specific isomers by careful selection of the starting materials (ketones and arylhydrazines) and reaction conditions. researchgate.netrsc.org The use of Brønsted acidic ionic liquids in the Fischer indole synthesis has been shown to provide high regioselectivity. researchgate.net

For the functionalization of a pre-formed indole ring, the C3 position is generally the most nucleophilic and prone to electrophilic substitution. cdnsciencepub.com However, directing substitution to other positions, such as C2, C4, C5, C6, or C7, requires more specialized strategies. researchgate.netacs.org For example, rhodium(III)-catalyzed [4+1] annulation reactions have been developed for the chemo- and regioselective synthesis of functionalized fused indole systems. researchgate.net Similarly, microwave-assisted multicomponent reactions can provide regioselective access to complex spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com

The synthesis of 1-hydroxyindoles themselves presents unique challenges and opportunities for regioselective reactions. These compounds can undergo various transformations, including nucleophilic substitution, dimerization, and rearrangement, depending on the reaction conditions. researchgate.net

Considerations for Scalable Laboratory Synthesis of this compound

Scaling up the synthesis of this compound from the research to the laboratory scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. A scalable synthesis should ideally utilize readily available and inexpensive starting materials and reagents. beilstein-journals.org

The choice of synthetic route is paramount. A multi-step synthesis that proceeds with high yields and avoids problematic intermediates or purification steps is desirable. beilstein-journals.orgnih.gov For instance, a concise flow synthesis of an indole-3-carboxylic ester has been developed, which is amenable to scale-up. beilstein-journals.org Flow chemistry offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous production.

Purification of the final product and intermediates is another critical aspect. Methods that rely on crystallization or simple filtration are generally more scalable than chromatographic purification. rsc.org The development of a robust and scalable synthesis often involves optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and minimize the formation of byproducts. beilstein-journals.orgnih.gov

A retrosynthetic analysis for this compound might start from the corresponding indole-3-carboxaldehyde (B46971) or indole-3-acetic acid. The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the C3 position of indoles. ekb.egorgsyn.org Subsequent oxidation would yield the carboxylic acid. Alternatively, direct carboxylation methods could be explored. The introduction of the 1-hydroxy group can be challenging and may require specific synthetic strategies developed for N-hydroxyindoles. nih.govacs.org

Chemical Reactivity and Mechanistic Pathways

Reactivity at the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it inherently reactive towards electrophiles. The presence of the nitrogen heteroatom and the N-hydroxy group significantly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org The general mechanism involves an initial attack by the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon atom that formed the new bond, restoring aromaticity. masterorganicchemistry.com

For the indole nucleus, the C-3 position is generally the most nucleophilic and thus the preferred site for electrophilic attack. However, in 1-Hydroxy-1H-indole-3-carboxylic acid, this position is already occupied by the carboxylic acid group. Consequently, electrophilic attack is directed primarily to the C-2 position. It is important to note that attempts to functionalize the C-2 position can sometimes lead to a competing side reaction: decarboxylation.

In related N-hydroxyindoles, such as 1-hydroxy-2-phenylindole (B159980), reactions with electrophilic reagents like tosyl chloride or benzoyl chloride under certain conditions can result in substitution at the C-3 position. researchgate.net This underscores the inherent reactivity of the pyrrole (B145914) moiety within the indole structure, although for the title compound, this reactivity is redirected due to the existing C-3 substituent.

Substituents on an aromatic ring play a crucial role in directing the position of incoming electrophiles. Groups with unshared pairs of electrons adjacent to the ring, such as hydroxyl (-OH) or amino (-NH2) groups, are typically strong activating groups and ortho-, para-directors. wikipedia.orglibretexts.org This is due to a resonance effect where the lone pair of electrons is donated to the aromatic π-system, increasing the electron density at the ortho and para positions. wikipedia.orgquora.com

The N-hydroxy group in this compound functions as a potent activating group. The lone pairs on the oxygen atom can be delocalized into the indole ring system. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than a non-substituted indole. This activation effect is particularly significant for stabilizing the cationic intermediate formed during electrophilic attack, especially when the attack occurs at the C-2 position (ortho to the nitrogen). wikipedia.org The ability of the nitrogen to donate electron density and help delocalize the positive charge substantially enhances the stability of the arenium ion, thereby facilitating substitution at this site. wikipedia.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, or its complete removal through decarboxylation.

The conversion of the carboxylic acid to an ester or amide is a common and synthetically useful transformation.

Esterification: The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com The mechanism proceeds through several reversible steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the newly added alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation: Direct amidation can be achieved by heating the carboxylic acid with an amine. This reaction typically requires high temperatures to drive off the water molecule that is formed as a byproduct, shifting the equilibrium towards the amide product. mdpi.com For instance, ammonium (B1175870) carbonate can be reacted with an excess of a carboxylic acid; the initially formed ammonium salt dehydrates upon heating to yield the primary amide. libretexts.org More advanced methods utilize coupling reagents that activate the carboxylic acid, allowing the reaction to proceed under milder conditions. mdpi.com

The resulting amides and esters of indole-3-carboxylic acid are themselves versatile intermediates. For example, 1-methylindole-3-carboxamides have been shown to react with propargyl alcohols in the presence of a copper catalyst, leading to a [4+3]-annulation reaction that is accompanied by an unexpected migration of the carboxamide group from the C-3 to the C-2 position. nih.gov

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol (B129727), Ethanol) | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | Indole-3-carboxylate ester |

| Amidation (Direct) | Amine (e.g., Ammonia, primary/secondary amine) | Heat to remove H₂O | Indole-3-carboxamide |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., DCC, HATU) | Mild temperature, Organic solvent | Indole-3-carboxamide |

The removal of the carboxylic acid group via decarboxylation is a significant reaction pathway for indole-3-carboxylic acids. This transformation can be induced under acidic, basic, or metal-catalyzed conditions.

Acid-Catalyzed Decarboxylation: In the presence of a strong acid, indole-3-carboxylic acids can decarboxylate through an A–SE2 (aromatic electrophilic substitution) mechanism. rsc.org This pathway involves the protonation of the electron-rich C-3 position of the indole ring, which is facilitated by the release of carbon dioxide. rsc.org Studies comparing reaction rates in H₂O and D₂O have shown a kinetic solvent isotope effect, supporting a mechanism where proton transfer is involved in the rate-determining step. acs.org

Metal-Free Decarboxylation: Decarboxylation can also be achieved under non-acidic, metal-free conditions. researchgate.net Heating indole-3-carboxylic acids in the presence of a base like potassium carbonate (K₂CO₃) or in a solvent like acetonitrile (B52724) can smoothly effect the removal of the carboxyl group to yield the corresponding indole. researchgate.net

Metal-Catalyzed Decarboxylative Coupling: A more advanced strategy involves the use of a metal catalyst, such as gold(III), to mediate a decarboxylative coupling reaction. acs.org In this process, the indole-3-carboxylic acid reacts with an electrophile, like a benzylic alcohol, in the presence of the catalyst. The reaction proceeds via the initial loss of CO₂, generating a nucleophilic indolyl-metal intermediate, which then attacks the electrophile. acs.org A Hammett study of this reaction gave a negative ρ value, indicating a buildup of positive charge on the indole ring in the transition state of the decarboxylation step. acs.org

| Method | Conditions | Mechanism | Key Features |

|---|---|---|---|

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄), Heat | A–SE2; Protonation at C-3 | Classic method, involves protonated intermediates. rsc.org |

| Base-Catalyzed | K₂CO₃, Heat | Formation of carboxylate anion, then loss of CO₂ | Metal-free, useful for sensitive substrates. researchgate.net |

| Metal-Catalyzed Coupling | Au(III) catalyst, Benzylic alcohol, Water, Heat | Decarboxylation followed by C-C bond formation | Forms a new C-C bond at the C-3 position. acs.org |

Transformations of the N-Hydroxy Group

The N-hydroxy group is not merely a passive director of reactivity but is itself a functional handle that can undergo various chemical transformations, primarily through reactions at the oxygen atom. These reactions include O-alkylation and O-acylation, which protect the hydroxyl group or introduce new functionality.

For example, studies on the closely related 1-hydroxy-2-phenylindole have demonstrated that the N-hydroxy group readily reacts with a range of electrophilic reagents. researchgate.net

O-Acylation: Reaction with acetyl chloride or acetic anhydride (B1165640) leads to the formation of the corresponding N-acetoxyindole. researchgate.net Similarly, benzoyl chloride can yield the N-benzoyloxy derivative. researchgate.net

O-Sulfonylation: Reagents like p-toluenesulfonyl chloride (tosyl chloride) react to form N-tosyloxyindoles. researchgate.net

O-Alkylation: Alkylation can be achieved with alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate, to furnish N-alkoxyindoles. nih.gov

These transformations highlight the nucleophilic character of the N-hydroxy oxygen atom. The resulting N-O bond can also participate in further reactions, such as rearrangements, expanding the synthetic utility of the N-hydroxyindole scaffold. researchgate.net

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Acetyl Chloride / Acetic Anhydride | O-Acylation | N-Acetoxyindole | researchgate.net |

| Benzoyl Chloride | O-Acylation | N-Benzoyloxyindole | researchgate.net |

| p-Toluenesulfonyl Chloride (TsCl) | O-Sulfonylation | N-Tosyloxyindole | researchgate.net |

| Methyl Iodide (CH₃I) / K₂CO₃ | O-Alkylation | N-Methoxyindole | nih.gov |

| Dimethyl Sulfate (B86663) | O-Alkylation | N-Methoxyindole | nih.gov |

Redox Chemistry and Derivatives Formation

The presence of the N-hydroxy group imparts a unique redox character to this compound. This functionality can participate in both oxidation and reduction processes, leading to a variety of derivatives.

The oxidation of dihydroxyindole carboxylic acid (DHICA), a related compound, to its corresponding quinone form through redox exchange with dopaquinone (B1195961) has been studied. This process is crucial in the context of eumelanin (B1172464) biosynthesis and proceeds with a specific rate constant, highlighting the potential for similar redox activity in this compound. The oxidation of the dihydroxyindole moiety to an indolequinone is a key step in this transformation.

The N-hydroxy group can be readily derivatized through acylation. For instance, the C-3 acylation of 1-hydroxyindole (B3061041) derivatives with aliphatic acid anhydrides, promoted by BF3•Et2O, yields the corresponding 3-acyl-1-acyloxyindoles. These can then be hydrolyzed to the 3-acyl-1-hydroxyindole derivatives. Furthermore, the synthesis of 1-acyloxyindole compounds can be achieved through a one-pot, four-step sequence involving reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation of a nitro ketoester substrate. This highlights the accessibility of various N-acyloxy derivatives.

The formation of N-alkoxyindoles from N-hydroxyindoles is another important transformation. While direct alkylation can sometimes be low-yielding, methylation using reagents like dimethyl sulfate is a common method.

A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized efficiently via an Ullmann-type intramolecular arylamination, showcasing another pathway for derivatization at the nitrogen position.

The following table summarizes some of the key derivatives formed from this compound and related N-hydroxyindoles:

| Derivative Class | Synthetic Method | Precursor | Reagents | Reference |

| 1-Acyloxyindoles | Acylation | 1-Hydroxyindole derivatives | Aliphatic acid anhydrides, BF3•Et2O | |

| 1-Acyloxyindoles | One-pot, four-step sequence | Nitro ketoester | SnCl2·2H2O, Alcohol, DBU, Acylating agent | |

| N-Alkoxyindoles | Alkylation | N-Hydroxyindoles | Dimethyl sulfate | |

| N-Substituted Indole-3-carboxylates | Intramolecular Amination | Aryl bromides | CuI, K3PO4, DMF |

Rearrangements and Cyclization Reactions

This compound and its derivatives can undergo various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

A general method for the formation of N-hydroxyindoles involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions. This highlights a key cyclization pathway to the core N-hydroxyindole structure.

Furthermore, the synthesis of new 1-hydroxyindole-2-carboxylates has been achieved by treating substrates with nucleophiles in the presence of SnCl2 · 2H2O. Mechanistic studies of this reaction have revealed a novel pathway involving a 1,4-addition followed by reduction/condensation, particularly with thiol nucleophiles.

The reaction of methyl 1-hydroxyindole-3-acetate with acids can lead to the formation of various products, including dimeric structures like 1-hydroxy-3,3'-di(methoxycarbonylmethyl)-2,2'-bisindole, showcasing the potential for dimerization and rearrangement under acidic conditions.

Multi-Component Reactions (MCRs) Incorporating this compound

While specific examples of multi-component reactions (MCRs) directly incorporating this compound are not extensively documented, the broader class of indoles is widely utilized in such reactions. The reactivity of the indole nucleus suggests that this compound could be a viable component in MCRs.

Indoles are known to participate in various MCRs, often reacting at the C-3 position. For instance, one-pot Ugi-azide multicomponent reactions of indole with isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) have been reported. Additionally, the one-pot multicomponent reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate (B1210297) leads to the formation of 6-indolylpyridine-3-carbonitrile derivatives.

A three-component reaction for the synthesis of heteroarylogous 1H-indole-3-carboxamidines has been developed, which involves the intramolecular interception of a nitrilium ion by the indole nucleus, interrupting the classical Ugi reaction. This type of "interrupted" MCR highlights the nucleophilic character of the indole ring, which could be harnessed with this compound as a substrate.

Given the established reactivity of indoles in MCRs, it is plausible that this compound could be employed in similar transformations, potentially leading to novel and complex molecular architectures. The N-hydroxy group might influence the reactivity and regioselectivity of such reactions.

Proposed Mechanistic Studies and Reaction Intermediates

The mechanistic pathways of reactions involving this compound and related N-hydroxyindoles are intricate and can involve various reactive intermediates.

In the synthesis of new 1-hydroxyindole-2-carboxylates, mechanistic studies have pointed to two potential pathways: one involving reduction/condensation followed by a 1,5-addition, and an alternative pathway of 1,4-addition followed by reduction/condensation. The latter was found to be significant, especially with thiol nucleophiles.

The reaction of methyl 1-hydroxyindole-3-acetate with acids is proposed to proceed through the formation of various intermediates, leading to both monomeric and dimeric products.

A key reactive intermediate in the chemistry of N-hydroxyindoles is the α,β-unsaturated nitrone. The in situ generation of these nitrones from nitro ketoesters allows for subsequent nucleophilic additions to form a wide range of polyfunctionalized N-hydroxyindoles. The presence of these nitrone intermediates has been supported by trapping experiments with various nucleophiles.

The following table outlines some of the proposed reaction intermediates in the chemistry of this compound and its derivatives:

| Reaction | Proposed Intermediate(s) | Evidence/Method of Study | Reference |

| Synthesis of 1-hydroxyindole-2-carboxylates | Nitrone, Nitroso species | Mechanistic studies, product analysis | |

| Acid-catalyzed reactions of methyl 1-hydroxyindole-3-acetate | Carbocationic species | Product distribution analysis | |

| Synthesis of N-hydroxyindoles from nitro ketoesters | α,β-Unsaturated nitrones | Trapping experiments with nucleophiles |

Derivatives and Analogs of 1 Hydroxy 1h Indole 3 Carboxylic Acid: Design and Synthesis

Structural Modification Strategies

Structural modifications are planned to explore the structure-activity relationship (SAR) of the resulting analogs. By systematically altering different parts of the molecule, researchers can generate a library of compounds with diverse properties.

The N1 position of the indole (B1671886) ring, bearing a hydroxyl group, is a prime site for functionalization. The presence of the N-hydroxy moiety offers unique reactivity compared to a standard indole. Strategies at this position can include alkylation, acylation, or other substitutions to modulate the electronic and steric properties of the heterocyclic system.

For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. Reactions with methyl iodide or benzyl (B1604629) chloride have been successfully used to introduce methyl and benzyl groups, respectively, onto the nitrogen of related indole-3-carbaldehyde precursors. mdpi.com Similarly, N-acylation using reagents like chloroacetyl chloride can introduce a reactive handle for further diversification. These methods provide a foundation for producing a range of N-substituted 1-hydroxy-indole-3-carboxylic acid derivatives.

Table 1: Examples of N1-Position Functionalization Reactions on Indole Scaffolds

| Reaction Type | Reagents & Conditions | Resulting N1-Substituent |

| N-Methylation | Methyl iodide, K₂CO₃, reflux | Methyl |

| N-Benzylation | Benzyl chloride, K₂CO₃, reflux | Benzyl |

| N-Acylation | Chloroacetyl chloride, Triethylamine | Chloroacetyl |

This table presents common N-functionalization reactions applicable to the indole core.

Introducing substituents onto the benzene (B151609) portion of the indole ring is a critical strategy for fine-tuning molecular properties. The nature and position of these substituents dramatically influence the molecule's electronics and lipophilicity. Common synthetic routes to substituted indole-3-carboxylic acids often begin with appropriately substituted anilines, which undergo a Vilsmeier-Haack reaction to form an indole-3-carboxaldehyde (B46971) intermediate that is subsequently oxidized. researchgate.netgoogle.com

This approach allows for the synthesis of derivatives with a wide array of functional groups at positions C5 and C6.

Key Benzene Ring Substitutions:

Electron-donating groups: Methoxy (-OCH₃) and methyl (-CH₃) groups can be introduced. For example, 7-methoxy-1H-indole-3-carbaldehyde and 5-methyl-1H-indole-3-carbaldehyde have been synthesized as precursors. google.com In plants, derivatives such as 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have been identified. nih.gov

Electron-withdrawing groups: Halogens, such as chlorine, are common substituents. 6-chloro-1H-indole-3-carbaldehyde has been synthesized using this methodology. google.com

The directing effects of the existing N-hydroxy and C3-carboxylic acid groups, along with any pre-existing substituents, must be considered for direct electrophilic substitution on the formed indole ring. Generally, the indole nucleus is electron-rich and reactive toward electrophiles, with substitution patterns being influenced by a combination of inductive and resonance effects. libretexts.orgmsu.edu

The carboxylic acid group at the C3 position is a versatile functional handle that can be readily converted into a variety of other groups, such as esters, amides, and acyl hydrazides. These modifications can alter the compound's polarity, hydrogen bonding capability, and potential for interaction with biological targets.

Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester by reaction with methanol (B129727) or ethanol (B145695) under acidic conditions. researchgate.net

Amide Formation: Coupling the carboxylic acid with various amines or amino acid esters using standard peptide coupling reagents (like diisopropylcarbodiimide - DIPC) yields a diverse range of amides. researchgate.net This strategy has been used to synthesize conjugates of indole-3-carboxylic acid with amino acids and peptides. researchgate.net

Acyl Hydrazide Synthesis: Reaction of the corresponding ester with hydrazine (B178648) can furnish an acyl hydrazide, which serves as an intermediate for synthesizing other heterocyclic systems. beilstein-journals.org

Decarboxylation represents another potential transformation, which would remove the C3 side chain entirely, yielding the 1-hydroxyindole (B3061041) core. researchgate.net

Synthesis of Chemically Diverse 1-Hydroxy-1H-indole-3-carboxylic acid Analogs

The generation of a chemically diverse library of analogs relies on robust and versatile synthetic methodologies. One-pot and flow chemistry approaches are particularly valuable for efficiently producing a multitude of derivatives.

A robust method for creating substituted indole-3-carboxylic acids involves a one-pot cascade reaction starting from isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org Furthermore, advanced palladium-catalyzed one-pot strategies have been developed that combine nucleophilic substitution with cross-coupling reactions to rapidly assemble multisubstituted indole-3-carboxylic acids. acs.org

Flow chemistry offers a powerful tool for the rapid and scalable synthesis of indole derivatives. A flow-based synthesis of an indole-3-carboxylic ester has been demonstrated, which involves a base-mediated SNAr reaction followed by a reductive cyclization. beilstein-journals.org Such techniques are highly adaptable for producing a library of analogs by varying the starting materials.

Table 2: Overview of Synthetic Methodologies for Indole-3-Carboxylic Acid Analogs

| Synthetic Strategy | Key Features | Starting Materials |

| Vilsmeier-Haack & Oxidation | Two-step process, versatile for ring substitution | Substituted anilines |

| One-Pot Cascade | Efficient, unorthodox carbon translocation | Isatins, DMSO |

| Pd-Catalyzed One-Pot | Modular, rapid assembly, good functional group tolerance | 4-bromoindole-3-carboxamides/esters |

| Flow Chemistry | Scalable, rapid optimization, on-demand production | 2-chloronitrobenzenes, ethyl cyanoacetate |

This table summarizes modern synthetic routes to the indole-3-carboxylic acid core.

Conformational Analysis and Stereochemical Considerations of Derivatives

The three-dimensional structure and stereochemistry of derivatives play a crucial role in their function. Conformational analysis helps to understand the preferred spatial arrangement of atoms, which is dictated by the rotation around single bonds. For derivatives of this compound, the orientation of the C3-side chain relative to the indole ring is a key conformational feature.

While specific studies on the target molecule are limited, analysis of related structures like indole-3-acetic acid shows that rotation around the C3-C(side chain) bond is relatively facile, allowing the molecule to adopt various low-energy conformations.

Stereochemical considerations become paramount when chiral centers are introduced into the molecule, for example, by adding a chiral substituent or during certain reactions. If bulky substituents are introduced at positions flanking a rotatable single bond (e.g., on the benzene ring and the C3-side chain), it can lead to hindered rotation and the possibility of atropisomerism—a form of axial chirality. Atropisomerism has been observed in highly substituted indole derivatives. arkat-usa.org The resulting atropisomers are stereoisomers that can be stable and separable, each potentially having distinct properties. mdpi.com The introduction of substituents can therefore not only alter the electronic properties but also impart complex stereochemical features to the final molecules. windows.net

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 1h Indole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra would be essential for the initial structural confirmation of 1-Hydroxy-1H-indole-3-carboxylic acid.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the benzene (B151609) portion of the indole (B1671886) ring (positions 4, 5, 6, and 7) would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets) revealing their connectivity. The proton at position 2 would likely appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid and the hydroxyl proton on the nitrogen would be expected to appear as broad singlets, with chemical shifts that could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for each of the nine carbon atoms in the indole ring system and the carboxylic acid group. The carbonyl carbon of the carboxylic acid would be significantly downfield (typically 160-180 ppm). The carbons of the aromatic ring would resonate in the 110-140 ppm range. The specific chemical shifts would help confirm the substitution pattern.

A hypothetical data table for expected NMR signals is presented below.

| ¹H NMR | ¹³C NMR | |||

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| H2 | 7.5 - 8.0 | s | C2 | 125 - 135 |

| H4 | 7.8 - 8.2 | d | C3 | 105 - 115 |

| H5 | 7.1 - 7.4 | t | C3a | 125 - 130 |

| H6 | 7.1 - 7.4 | t | C4 | 120 - 125 |

| H7 | 7.5 - 7.8 | d | C5 | 120 - 125 |

| N-OH | Variable | br s | C6 | 120 - 125 |

| COOH | Variable | br s | C7 | 110 - 115 |

| C7a | 135 - 140 | |||

| COOH | 165 - 175 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons on the benzene ring (e.g., H4-H5, H5-H6, H6-H7), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of a carbon signal based on the signal of the proton attached to it (e.g., C4 to H4, C5 to H5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying connectivity across quaternary (non-protonated) carbons. For instance, correlations from H2 to C3, C3a, and C7a, and from H4 to C3a and C5 would be expected, confirming the indole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded. This could help determine the preferred conformation of the carboxylic acid group relative to the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₇NO₃, with an exact mass of approximately 177.0426 g/mol .

High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. The fragmentation pattern would likely involve characteristic losses for carboxylic acids and indole rings. Key expected fragments would include:

[M-OH]⁺ (m/z 160): Loss of the hydroxyl radical from the carboxylic acid group.

[M-H₂O]⁺ (m/z 159): Loss of a water molecule, potentially from the N-hydroxy and a ring proton.

[M-COOH]⁺ (m/z 132): Loss of the entire carboxyl group via decarboxylation.

[M-CO]⁺ (m/z 149): Loss of carbon monoxide.

| Ion | m/z (Expected) | Identity |

| [M]⁺˙ | 177 | Molecular Ion |

| [M-OH]⁺ | 160 | Loss of hydroxyl radical |

| [M-H₂O]⁺˙ | 159 | Loss of water |

| [M-CO]⁺˙ | 149 | Loss of carbon monoxide |

| [M-COOH]⁺ | 132 | Loss of carboxyl radical |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which is characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1680-1710 cm⁻¹ would be assigned to the C=O (carbonyl) stretch of the carboxylic acid. The N-O-H bend and N-O stretch would also be present, likely in the 1300-1500 cm⁻¹ and 900-1000 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would typically give a strong signal. The C=O stretch would also be visible, though often weaker than in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| C=O stretch (Carbonyl) | 1680-1710 | IR (strong), Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-O stretch / O-H bend | 1210-1440 | IR |

| N-O stretch | 900-1000 | IR |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the indole and carboxylic acid geometries.

Conformation: The exact orientation of the carboxylic acid group relative to the indole ring.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. It is highly probable that the molecules would form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups (O-H···O). mdpi.comresearchgate.net Additionally, the N-hydroxy group could participate in further hydrogen bonding with neighboring molecules, potentially involving the carbonyl oxygen, leading to the formation of extended sheets or three-dimensional networks. mdpi.com

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the molecule's geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It is particularly favored for its balance of accuracy and computational efficiency. DFT calculations for indole (B1671886) derivatives are commonly performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to ensure reliable results. researchgate.nettandfonline.comresearchgate.net

For 1-Hydroxy-1H-indole-3-carboxylic acid, DFT would be employed to perform geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The results of such a calculation would yield a detailed set of structural parameters. While specific computational studies providing these parameters for this compound are not available in the searched literature, a hypothetical table of the types of data that would be generated is presented below.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-O | Data not available |

| Bond Length | C3-C(OOH) | Data not available |

| Bond Angle | C2-C3-C(OOH) | Data not available |

| Dihedral Angle | C2-C3-C(OOH)-O | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arxiv.orgirjweb.com For this compound, a HOMO-LUMO analysis would provide insights into its reactivity profile, predicting which parts of the molecule are most likely to engage in electron donation or acceptance during a chemical reaction. Although specific energy values for this compound are not documented in the searched scientific literature, the typical parameters derived from such an analysis are outlined in the following table.

| Parameter | Symbol | Significance | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Data not available |

| Energy Gap | ΔE | Chemical reactivity and stability | Data not available |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. wuxiapptec.com It is mapped onto the electron density surface, using colors to denote different potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, an EPS analysis would reveal the most reactive sites. It would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, identifying them as sites for interaction with electrophiles. researchgate.nettandfonline.com Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating their acidic nature. wuxiapptec.com This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds or interpreting experimental data. DFT calculations are commonly used to forecast NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govtandfonline.com

For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) are often employed for this purpose. researchgate.net Similarly, the vibrational frequencies for an IR spectrum can be calculated, helping to assign specific absorption bands to the corresponding molecular vibrations. mdpi.com Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths (λmax) for the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. tandfonline.com While experimental spectra for this compound may exist, specific, published computational predictions were not located in the performed searches.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) for N-OH proton | Data not available |

| ¹³C NMR | Chemical Shift (δ) for C3 | Data not available |

| IR | Vibrational Frequency (ν) for C=O stretch | Data not available |

| UV-Vis | Maximum Absorption Wavelength (λmax) | Data not available |

Molecular Dynamics Simulations for Conformational Landscapes and Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological receptors. nih.gov

An MD simulation of this compound would allow for the exploration of its conformational landscape, identifying the most stable and accessible shapes the molecule can adopt. This is particularly useful for understanding how the molecule might bind to a biological target, as its flexibility can influence binding affinity. espublisher.com Simulations can also provide information about the stability of intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in different environments. While MD simulations are widely used for indole derivatives, specific studies focused on the conformational analysis of this compound were not identified in the literature search. nih.gov

Computational Design and Virtual Screening of Novel Indole Scaffolds

Computational chemistry plays a vital role in modern drug discovery through the design and virtual screening of novel compounds. biorxiv.org Starting with a known scaffold like this compound, computational techniques can be used to design new derivatives with potentially enhanced biological activity.

Virtual screening involves using computer-based methods to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov Techniques like molecular docking predict the preferred orientation of a ligand when bound to a target, estimating its binding affinity. espublisher.com This in-silico approach allows researchers to prioritize which novel indole scaffolds should be synthesized and tested in the lab, saving significant time and resources. biorxiv.org The indole-3-carboxylic acid framework is a common starting point for such computational design and screening efforts aimed at discovering new therapeutic agents. nih.govnih.gov

Solvent Effects and Environmental Influences on Molecular Properties

The surrounding solvent environment can significantly influence the molecular properties of this compound through various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions can alter the molecule's conformational stability, electronic structure, and spectroscopic behavior. Computational modeling, particularly employing methods like Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM), is a powerful tool to investigate these effects.

Detailed theoretical and experimental studies specifically focused on this compound are limited in the currently available scientific literature. However, computational studies on structurally related indole derivatives and carboxylic acids provide valuable insights into the potential solvent-induced changes in the molecular properties of this compound.

Influence on Molecular Geometry and Stability:

The polarity of the solvent is expected to have a notable impact on the geometry and relative stability of different conformers of this compound. In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent. Hydrogen bonding between the solvent molecules and the hydroxyl and carboxylic acid functional groups of the molecule can lead to changes in bond lengths and angles. For instance, the O-H bond in the carboxylic acid group might elongate in proton-accepting solvents due to hydrogen bond formation.

Solvatochromic Effects on Spectroscopic Properties:

The electronic absorption and emission spectra of this compound are also anticipated to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the ground and excited electronic states of the molecule, leading to shifts in the absorption and fluorescence maxima.

Generally, for indole derivatives, an increase in solvent polarity often leads to a red-shift (bathochromic shift) in the fluorescence spectrum. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, resulting in stronger stabilizing interactions with polar solvent molecules in the excited state.

Theoretical Predictions of Solvent Effects:

While specific data tables for this compound are not available in the reviewed literature, theoretical calculations on analogous molecules allow for the prediction of trends. For example, a computational study using a PCM model would likely show a correlation between the calculated dipole moment and the dielectric constant of the solvent.

Table 6.5.1: Predicted Trends in Molecular Properties of this compound in Different Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Predicted Effect on Dipole Moment (μ) | Predicted UV-Vis λmax Shift | Predicted Fluorescence λmax Shift |

| n-Hexane | 1.88 | Baseline | - | - |

| Dichloromethane | 8.93 | Increase | Minor Red Shift | Moderate Red Shift |

| Ethanol (B145695) | 24.55 | Significant Increase | Red Shift | Significant Red Shift |

| Water | 80.10 | Largest Increase | Pronounced Red Shift | Most Pronounced Red Shift |

This table is hypothetical and illustrates expected trends based on studies of similar molecules. Specific experimental or computational data for this compound is required for quantitative analysis.

Environmental Influences:

Beyond simple solvent effects, other environmental factors such as pH and temperature can influence the molecular properties. The carboxylic acid and hydroxyl groups are ionizable, and their protonation state will be highly dependent on the pH of the solution. This, in turn, will dramatically alter the molecule's electronic structure, solubility, and intermolecular interactions. Temperature can influence the conformational dynamics and the strength of hydrogen bonds with the solvent.

Applications in Chemical Synthesis and Materials Science

1-Hydroxy-1H-indole-3-carboxylic acid as a Versatile Synthetic Building Block

While indole-3-carboxylic acids are generally valued as synthetic intermediates, there is no specific information in the scientific literature detailing the use of This compound as a versatile building block. The introduction of a hydroxyl group at the N1 position significantly alters the electronic properties and reactivity of the indole (B1671886) ring compared to its N-H or N-alkyl counterparts, making direct comparisons of synthetic utility unreliable.

No research was identified that describes the use of This compound as a direct precursor for the synthesis of more complex or advanced heterocyclic systems. General synthetic routes often utilize simpler indole derivatives for constructing fused or substituted heterocycles. beilstein-journals.orgresearchgate.net

The field of C-H functionalization and cross-coupling reactions is well-developed for the indole scaffold, including indole-3-carboxylic acid itself. acs.orgnih.gov These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. However, a review of the literature did not yield any studies where This compound was specifically employed as a substrate or reagent in such transformations. The N-hydroxy group could potentially act as a directing group or a reactive site, but its behavior in cross-coupling reactions has not been documented.

Role in Ligand Design for Organometallic Chemistry and Catalysis

There is no available scientific literature that reports the application of This compound in the design or synthesis of ligands for organometallic chemistry or as a component in catalytic systems.

Utility in Agrochemical Research (Chemical Aspects)

Indole-3-carboxylic acid and its derivatives are a well-known class of compounds in agrochemical research, often studied for their auxin-like properties or as herbicides. nih.govresearchgate.netnih.gov However, the specific utility and chemical aspects of This compound in this field are not documented in the available research.

Contribution to Dye Chemistry and Pigment Development

The development of dyes from indole derivatives has been explored, particularly with hydroxyl groups substituted on the benzene (B151609) ring portion of the indole structure (e.g., 4-, 5-, 6-, and 7-hydroxyindoles). google.com These ring-hydroxylated isomers are noted as precursors for various colors upon oxidation. However, there is no information available regarding the use of This compound in the synthesis of dyes or pigments.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The future synthesis of 1-Hydroxy-1H-indole-3-carboxylic acid will likely move beyond traditional multi-step procedures towards more streamlined and atom-economical approaches. Research is anticipated to focus on one-pot reactions that combine several transformations into a single, efficient operation. researchgate.netnih.gov Methodologies involving the reductive cyclization of substituted 2-nitrophenyl precursors are promising avenues. semanticscholar.orgthieme-connect.com For instance, the intramolecular cyclization of ortho-nitrobenzyl ketones and aldehydes can yield N-hydroxyindoles in high purity and yield. researchgate.net

A key area of development will be the adaptation of modern synthetic strategies that have proven effective for other indole (B1671886) derivatives. This includes the development of direct and regioselective methods, such as the cycloaddition of nitrosoarenes with conjugated alkynones, which can provide stable N-hydroxy-3-aroylindoles. unito.it While this method yields the 3-aroyl derivative, modifications could potentially lead to the desired 3-carboxylic acid. Furthermore, new protocols for preparing indole-3-carboxylic acid derivatives from readily available starting materials like isatins, without the need for transition metals or harsh reducing agents, represent a cost-effective and safer future direction. wipo.int

Future synthetic strategies will likely incorporate principles of green chemistry, aiming to reduce waste and utilize less hazardous reagents. The development of catalytic systems, potentially using earth-abundant metals, for the key cyclization and functionalization steps will be a significant focus.

Exploration of Unconventional Reactivity Patterns

The N-hydroxy group imparts unique reactivity to the indole scaffold, and future research will delve into harnessing this for novel chemical transformations. This functional group is not merely a passive substituent; it can act as a reactive handle for further derivatization or be a key participant in directing the outcome of reactions. unito.it The N-hydroxyindole unit can be unstable under certain conditions, but it can also be stabilized through acylation or alkylation. unito.it

Future studies will likely explore the N-hydroxy group's role in internal redox processes, which could explain the formation of N-H indoles as byproducts in some synthetic procedures. unito.it Understanding these mechanisms is crucial for controlling reaction selectivity. The conversion of 1-hydroxyindoles to their corresponding N-H indoles is a known transformation and could be strategically employed. researchgate.net

Moreover, the interplay between the N-hydroxy group and the 3-carboxylic acid moiety presents an interesting area for investigation. The electronic properties of the N-hydroxy group can influence the reactivity of the rest of the molecule, including the ease of decarboxylation or its participation in nucleophilic acyl substitution reactions. The relative reactivity of carboxylic acid derivatives is well-established, with esters and amides being less reactive than acyl halides or anhydrides. libretexts.orglibretexts.org Future work could explore the synthesis and reactivity of various derivatives at the C-3 position, leveraging the electronic influence of the N-hydroxy group to access novel chemical space.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of indole derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. mdpi.comnih.gov These technologies offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving unstable intermediates or hazardous reagents like carbon monoxide. mdpi.comgalchimia.comlabmanager.com

For the synthesis of this compound, flow chemistry could be particularly advantageous. For example, the Heumann indole synthesis has been successfully adapted to a three-step flow process, achieving higher yields and shorter reaction times compared to batch methods. acs.orgresearchgate.net Similarly, the Fischer indole synthesis has been intensified using continuous flow systems, demonstrating significant reductions in reaction time. mdpi.com The rapid mixing and efficient heat transfer in microreactors can minimize the formation of unwanted byproducts that often plague indole syntheses. labmanager.com

Furthermore, automated synthesis platforms using technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale. nih.govrsc.orgresearchgate.netnih.gov This allows for the rapid optimization of synthetic routes and the exploration of a vast chemical space by varying building blocks and reagents. nih.govnih.gov Integrating these automated systems could dramatically accelerate the discovery of optimal conditions for producing this compound and a diverse library of its derivatives for further study. rsc.org

Applications in Chemo- and Biosensor Design

The indole scaffold is a privileged structure in the design of fluorescent and colorimetric chemosensors due to its inherent photophysical properties and electron-rich nature. researchgate.netsjp.ac.lk Indole-based sensors have been successfully developed for the detection of a wide range of metal ions and anions. researchgate.netspectroscopyonline.commdpi.com

This compound is a promising, yet unexplored, candidate for sensor development. The combination of the indole core with both a hydrogen-bond-donating N-hydroxy group and an anionic carboxylic acid group provides multiple potential binding sites for analytes. These functional groups can modulate the electronic properties of the indole ring system, potentially leading to significant and selective changes in fluorescence or color upon binding to a target ion. researchgate.net

Future research could focus on designing and synthesizing sensors based on this scaffold for detecting environmentally or biologically important species. The sensing mechanism would likely involve processes such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.net The biocompatibility of the indole moiety also suggests potential applications in bioimaging, for example, detecting specific ions within living cells. mdpi.com

Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to molecular design. mdpi.comnih.gov These computational tools are poised to significantly impact the future study of this compound.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yield and selectivity. francis-press.combeilstein-journals.org For a molecule like this compound, ML could be used to predict the energy barriers and selectivity of C-H activation reactions, providing valuable guidance for experimental design. francis-press.comfrancis-press.com Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel and efficient synthetic routes by analyzing vast networks of known chemical reactions. nih.govmicrosoft.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxy-1H-indole-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves hydroxylation and carboxylation of indole precursors. For example, hydroxylation at the 1-position of indole-3-carboxylic acid derivatives can be achieved via oxidative methods or direct functionalization. Key intermediates are characterized using melting point analysis (135–137°C decomposition for the final product) and spectroscopic techniques such as NMR (to confirm substitution patterns) and FT-IR (to verify hydroxyl and carboxylic acid groups) . Synthetic procedures for analogous indole derivatives often employ alkaline permanganate oxidation of aldehydes or iterative alkylation/amination steps, as seen in related indole-carboxylic acid syntheses .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) resolves positional isomerism and confirms hydroxyl/carboxylic acid proton environments.

- X-ray Crystallography (if single crystals are obtainable) provides unambiguous structural confirmation, as demonstrated in studies of similar indole derivatives like 3-carboxymethyl-1H-indole-4-carboxylic acid .

- HPLC with UV detection ensures purity (>95%), a standard practice for indole-based compounds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound derivatives under varying pH conditions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map protonation states and tautomeric equilibria. For instance, the hydroxyl group’s pKa can be modeled to predict deprotonation effects on reactivity.

- Validate predictions experimentally using pH-dependent UV-Vis spectroscopy and NMR titration . This approach is critical for understanding discrepancies in catalytic or binding behaviors, as seen in studies of indole-3-glyoxylic acid derivatives .

Q. What experimental strategies address crystallographic ambiguities in this compound derivatives?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL/SHELXS) for refining challenging structures, particularly when dealing with disordered hydroxyl groups or hydrogen-bonding networks .

- Employ twinned data refinement for crystals with non-merohedral twinning, a common issue in indole derivatives due to planar molecular geometry.

- Cross-validate results with synchrotron radiation sources to improve resolution, as applied in studies of 3-carboxymethyl-1H-indole-4-carboxylic acid .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Stepwise Functionalization : Introduce substituents (e.g., bromine at C-5 or methoxy at C-6) to assess steric/electronic effects on target binding, as shown in CysLT1 receptor antagonist development .

- Biological Assays : Pair synthetic modifications with enzyme inhibition assays (e.g., kinase or receptor antagonism) and ADMET profiling (solubility, metabolic stability).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-methoxy-1H-indole-3-carboxylic acid) to identify critical pharmacophoric features .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.